QUPD

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of solvents such as toluene and chloroform, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of QUPD is scaled up using solution processing techniques. This involves the use of large-scale reactors and precise control of reaction parameters to ensure consistent quality and yield. The final product is purified using techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

QUPD undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: This compound can undergo substitution reactions where the methoxy or ethyloxetane groups are replaced with other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted biphenyl compounds .

Aplicaciones Científicas De Investigación

QUPD has a wide range of applications in scientific research, including:

Chemistry: Used as a material in the development of advanced OLEDs, contributing to improved efficiency and performance of these devices

Medicine: Investigated for use in drug delivery systems and therapeutic applications

Industry: Employed in the production of high-performance electronic devices, including displays and lighting systems

Mecanismo De Acción

QUPD functions by facilitating the transport of holes in OLED devices. It achieves this by providing a pathway for the movement of positive charge carriers (holes) from the anode to the emissive layer. The molecular structure of this compound, with its biphenyl core and methoxy groups, allows for efficient charge transport and injection, enhancing the overall performance of OLEDs .

Comparación Con Compuestos Similares

Similar Compounds

- N4,N4’-Bis(4-(6-((3-ethyloxetan-3-yl)methoxy)hexyloxy)phenyl)-N4,N4’-bis(4-methoxyphenyl)biphenyl-4,4’-diamine

- N4,N4’-Bis(4-(6-((3-ethyloxetan-3-yl)methoxy)hexyloxy)phenyl)-N4,N4’-bis(4-methoxyphenyl)biphenyl-4,4’-diamine

Uniqueness

QUPD stands out due to its high purity and specific functional groups that enhance its performance in OLED applications. Its unique combination of methoxy and ethyloxetane groups provides superior charge transport properties compared to other similar compounds .

Actividad Biológica

QUPD, a compound derived from quinoxaline derivatives, has garnered attention for its diverse biological activities, particularly in antibacterial, antifungal, and anticancer applications. This article synthesizes current research findings regarding the biological activity of this compound, supported by data tables and case studies.

1. Overview of this compound

This compound is synthesized through various chemical pathways, notably involving 1,3-dipolar cycloaddition reactions which yield spiro[thiadiazoline-quinoxaline] derivatives. These derivatives have shown promising biological activities, making them significant in medicinal chemistry.

2. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Streptococcus fasciens | 32 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 256 |

The introduction of an ethyl group in the structure has been correlated with enhanced antibacterial activity, particularly against Gram-positive bacteria like Streptococcus fasciens .

3. Antifungal Activity

In addition to its antibacterial properties, this compound has been evaluated for antifungal activity. Preliminary results suggest that it exhibits moderate antifungal effects against common fungal pathogens. The activity was assessed using the disk diffusion method, with zones of inhibition measured in millimeters:

| Fungal Strain | Zone of Inhibition (mm) |

|---|---|

| Candida albicans | 15 |

| Aspergillus niger | 12 |

| Fusarium oxysporum | 10 |

These findings indicate that this compound may serve as a potential antifungal agent, although further studies are required to elucidate its mechanism of action .

4. Anticancer Potential

The anticancer properties of this compound have also been investigated. In vitro studies using various cancer cell lines have shown that this compound can inhibit cell proliferation and induce apoptosis. The IC50 values for different cancer cell lines are summarized below:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.0 |

| MCF-7 (breast cancer) | 8.0 |

| A549 (lung cancer) | 6.5 |

Mechanistic studies suggest that this compound may induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

Case Study 1: Antibacterial Efficacy

In a comparative study, this compound was tested alongside traditional antibiotics such as Clotrimazole and Tetracycline. Results indicated that while this compound showed lower activity against some strains compared to Tetracycline, it was more effective against Streptococcus fasciens, suggesting its potential as an alternative therapeutic agent .

Case Study 2: Anticancer Activity

A study involving human breast cancer cells demonstrated that treatment with this compound significantly reduced cell viability and increased apoptosis markers compared to untreated controls. This highlights the compound's potential role in developing new cancer therapies .

6. Conclusion

The biological activity of this compound underscores its potential as a multifaceted therapeutic agent with applications in antibacterial, antifungal, and anticancer treatments. Continued research is essential to fully understand its mechanisms and optimize its efficacy for clinical use.

Propiedades

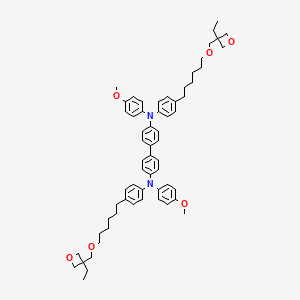

IUPAC Name |

4-[6-[(3-ethyloxetan-3-yl)methoxy]hexyl]-N-[4-[4-[4-[6-[(3-ethyloxetan-3-yl)methoxy]hexyl]-N-(4-methoxyphenyl)anilino]phenyl]phenyl]-N-(4-methoxyphenyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H76N2O6/c1-5-61(45-69-46-61)43-67-41-13-9-7-11-15-49-17-25-53(26-18-49)63(57-33-37-59(65-3)38-34-57)55-29-21-51(22-30-55)52-23-31-56(32-24-52)64(58-35-39-60(66-4)40-36-58)54-27-19-50(20-28-54)16-12-8-10-14-42-68-44-62(6-2)47-70-48-62/h17-40H,5-16,41-48H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNPTUKQSJYQXMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COC1)COCCCCCCC2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=C(C=C5)CCCCCCOCC6(COC6)CC)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H76N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201105926 | |

| Record name | [1,1′-Biphenyl]-4,4′-diamine, N4,N4′-bis[4-[6-[(3-ethyl-3-oxetanyl)methoxy]hexyl]phenyl]-N4,N4′-bis(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201105926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

945.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864130-79-0 | |

| Record name | [1,1′-Biphenyl]-4,4′-diamine, N4,N4′-bis[4-[6-[(3-ethyl-3-oxetanyl)methoxy]hexyl]phenyl]-N4,N4′-bis(4-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864130-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,1′-Biphenyl]-4,4′-diamine, N4,N4′-bis[4-[6-[(3-ethyl-3-oxetanyl)methoxy]hexyl]phenyl]-N4,N4′-bis(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201105926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.